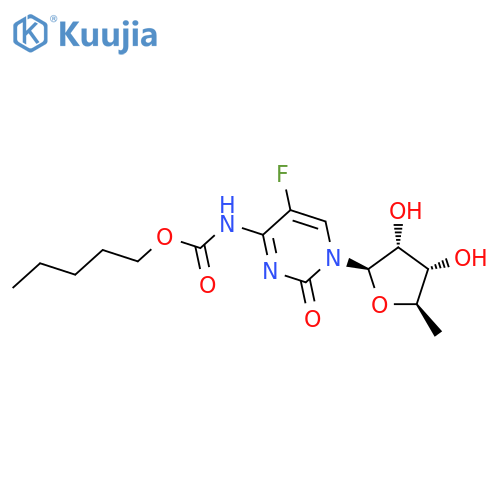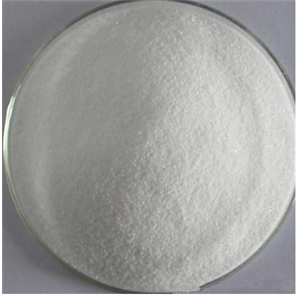Cas no 154361-50-9 (Capecitabine)
カペシタビン(Capecitabine)は、経口投与可能なフルオロピリミジン系抗がん剤であり、主に大腸がん、乳がん、胃がんなどの固形癌の治療に用いられます。このプロドラッグは、体内で酵素的に活性代謝物である5-フルオロウラシル(5-FU)に変換され、腫瘍細胞内で選択的に作用することで、高い抗腫瘍効果を発揮します。従来の5-FU静注療法と比較し、患者のQOL向上に寄与する経口剤としての利便性が特徴です。また、腫瘍組織内でのターゲッティング性が高く、全身的な副作用を軽減できる可能性も報告されています。治療効果と安全性のバランスに優れた薬剤として、臨床現場で重要な位置を占めています。

Capecitabine structure
商品名:Capecitabine
CAS番号:154361-50-9
MF:C15H22FN3O6
メガワット:359.35008764267
MDL:MFCD00930626
CID:65363
PubChem ID:329823378
Capecitabine 化学的及び物理的性質
名前と識別子
-
- Capecitabine
- Capcitabine
- Pentyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydr
- 5'-DEOXY-5-FLUOROCYTISINE
- 5'-DEOXY-5-FLUORO-N-[(PENTYLOXY)CARBONYL]CYTIDINE
- RO-9-1978
- pentyl [1-(3,4-dihydroxy-5-methyl-oxolan-2-yl)-5-fluoro-2-oxo-pyrimidin-4-yl]aminoformate
- XELODA
- CAPECITABINE USP32
- Pentyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate
-  
- 000
- 5'-Deoxy-5-fluoro-N4-[(pentyloxy)carbonyl]cytidine
- Capecitibine
- Capecytabine
- Captabin
- Cpecitabine
- Ro 09-1978
- 5′-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine
- Chi Pei he
- [ "" ]
- Capiibine
- N(4)-Pentyloxycarbonyl-5'-deoxy-5-fluorocytidine
- 5'-Deoxy-5-fluoro-N-((pentyloxy)carbonyl)cytidine
- R340
- Cytidine, 5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-
- Pentyl 1-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinecarbamate
- Pentyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyr
- CAPECITABINE [EP MONOGRAPH]
- pentyl 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-ylcarbamate
- Capecitabine, European Pharmacopoeia (EP) Reference Standard
- NCGC00164569-05
- Pentyl [1-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]carbamate
- NCGC00164569-02
- AKOS015920130
- NCGC00164569-01
- AB01274776-01
- CAPECITABINE [VANDF]
- Capecitabine Tablets, 500 mg
- CS-0768
- pentyl N-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate
- RG-340
- PENTYL 1-(5-DEOXY-.BETA.-D-RIBOFURANOSYL)-5-FLUORO-1,2-DIHYDRO-2-OXO-4-PYRIMIDINECARBAMATE
- CAPECITABINE [EMA EPAR]
- Capecitabine, United States Pharmacopeia (USP) Reference Standard
- 5-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine
- Q-200788
- Capecitabine, >=98% (HPLC)
- CAPECITABINE [ORANGE BOOK]
- D01223
- NSC712807
- DTXCID1026451
- 6804DJ8Z9U
- CAPECITABINE [USP IMPURITY]
- SMR002530052
- Ro-09-1978-000
- MLS003915642
- Xabine
- R-340
- Capecitabine Tablets, 150 mg
- Xelox component capecitabine
- CAPECITABINE (USP-RS)
- Ro 09-1978/000
- BC164277
- capecitabinum
- CAPECITABINE (EP MONOGRAPH)
- Capecitabine [USAN]
- CAPECITABINE [INN]
- SR-01000931255
- 5-Deoxy-5-fluoro-N4-[(pentyloxy)carbonyl]cytidine
- AB01274776_04
- BCP9000483
- capecitabina
- 154361-50-9
- NSC 759853
- Capecitabine [USAN:USP:INN:BAN]
- 5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine
- Capecitabin
- J-700154
- GTPL6799
- Capecitabine (JAN/USP/INN)
- HY-B0016
- CAPECITABINE [MI]
- Capecitabine 500mg
- 5'-Deoxy-5-fluoro-N-((pentyloxy)carbonyl)-cytidine
- CAPECITABINE [WHO-DD]
- DTXSID3046451
- CHEBI:31348
- HSDB 7656
- BS-1000
- CAPECITABINE (USP MONOGRAPH)
- (1-(5-Deoxy-beta-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl)-carbamic acid pentyl ester
- 3-(2-HYDROXYETHYL)THIAZOLIUMBROMIDE
- Capecitabine (USAN:USP:INN:BAN)
- DB01101
- CAPECITABINE [HSDB]
- CARBAMIC ACID, (1-(5-DEOXY-.BETA.-D-RIBOFURANOSYL)-5-FLUORO-1,2-DIHYDRO-2-OXO-4-PYRIMIDINYL)-, PENTYL ESTER
- BP-58647
- s1156
- n4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine
- MLS004774137
- NS00000464
- CAPECITABINE [MART.]
- CAPECITABINE [USP MONOGRAPH]
- SCHEMBL8153
- BRD-K61192372-001-08-9
- Caxeta
- Ro-091978000
- CCG-264841
- Capecitabine Sun
- Pentyl (1-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate
- EX-A835
- Carbamic acid, (1-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl)-, pentyl ester
- CAPECITABINE [USP-RS]
- AB01274776-02
- Capecitabine- Bio-X
- pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
- Capecitabine, analytical standard
- Capecitabine Teva
- Ecansya
- RO-09-1978000
- Xeloda (TN)
- BCPP000300
- Cytidine, 5'-deoxy-5-fluoro-N-((pentyloxy)carbonyl)-
- CHEMBL1773
- AM84502
- Capecitabine, Pharmaceutical Secondary Standard; Certified Reference Material
- XELIRI COMPONENT CAPECITIBINE
- Capecitabine Medac
- Capecitabine 150mg
- Ro-09-1978
- CAPECITABINE (USP IMPURITY)
- CAS-154361-50-9
- UNII-6804DJ8Z9U
- CAPECITABINE (MART.)
- Capecitabine Accord
- Tox21_112198_1
- Q420207
- NSC-759853
- L01BC06
- Tox21_112198
- SR-01000931255-3
- Capecitabine (Xeloda)
- CAPECITABINE [JAN]
- Z1501480421
- Capecitabine impurity D
- Capecitabine impurity B
- NCGC00164569-11
- GLXC-03327
- Capecitabine?
- BRD-K61192372-001-05-5
-
- MDL: MFCD00930626
- インチ: 1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1
- InChIKey: GAGWJHPBXLXJQN-UORFTKCHSA-N
- ほほえんだ: FC1C(N([H])C(=O)OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=NC(N(C=1[H])[C@@]1([H])[C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])[H])O1)O[H])O[H])=O
計算された属性
- せいみつぶんしりょう: 359.149264g/mol
- ひょうめんでんか: 0
- XLogP3: 0.6
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 回転可能化学結合数: 7
- どういたいしつりょう: 359.149264g/mol
- 単一同位体質量: 359.149264g/mol
- 水素結合トポロジー分子極性表面積: 121Ų
- 重原子数: 25
- 複雑さ: 582
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 4
- ひょうめんでんか: 0
じっけんとくせい
- Stability Shelf Life: Capecitabine tablets reportedly are stable for at least 9 months when stored in tightly closed containers at room temperature.
- Dissociation Constants: pKa1 = 1.9 (amide)
- 色と性状: 白色固体
- ゆうかいてん: 115-124°C
- ふってん: No data available
- フラッシュポイント: 87℃
- ようかいど: H2O: soluble10mg/mL, clear (warmed)
- PSA: 122.91000
- LogP: 0.83320
- ひせんこうど: 96.0 to 100.0 (c=1, MeOH)
- マーカー: 1754
- 濃度: 10 mg/mL in DMSO
Capecitabine セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H341-H350-H360FD
- 警告文: P201-P308+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 45-60-61-68
- セキュリティの説明: 53-22-36/37-45
- RTECS番号:HA3852500
-
危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Capecitabine 税関データ
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Capecitabine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | BS-1000-10MG |
Capecitabine |
154361-50-9 | >97% | 10mg |
£51.00 | 2025-02-08 | |
| Biosynth | BC164277-10 mg |
Capecitabine - Bio-X ? |
154361-50-9 | 10mg |
$49.70 | 2023-01-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2878-1g |
Capecitabine |
154361-50-9 | 98.0%(LC&T) | 1g |
¥495.0 | 2023-09-02 | |
| Key Organics Ltd | BS-1000-5MG |
Capecitabine |
154361-50-9 | >97% | 5mg |
£42.00 | 2025-02-08 | |
| ChemScence | CS-0768-10g |
Capecitabine |
154361-50-9 | 99.73% | 10g |
$324.0 | 2022-04-02 | |
| LKT Labs | C0162-250 mg |
Capecitabine |
154361-50-9 | ≥98% | 250MG |
$92.50 | 2023-07-11 | |
| abcr | AB200330-10 g |
5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine, 98%; . |
154361-50-9 | 98% | 10 g |
€90.80 | 2023-07-20 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15974-50mg |
Capecitabine |
154361-50-9 | 98% | 50mg |
¥643.00 | 2023-09-09 | |
| FUJIFILM | 034-23441-10mg |
Capecitabine |
154361-50-9 | 10mg |
JPY 5400 | 2023-09-15 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1405-1G |
Capecitabine |
154361-50-9 | 1g |
¥1637.45 | 2024-12-22 |
Capecitabine サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:154361-50-9)Capecitabine
注文番号:sfd3309
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:154361-50-9)卡培他滨
注文番号:LE5649809
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:44
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:154361-50-9)Capecitabine
注文番号:LE729
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:39
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:154361-50-9)Capecitabine
注文番号:LE12519
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:07
価格 ($):discuss personally
Capecitabine 関連文献
-
Ruixin Guo,Fengzhu Zheng,Jianqiu Chen RSC Adv. 2015 5 76772
-
Hossein Ameli,Nina Alizadeh RSC Adv. 2022 12 4681
-
Tayyebeh Madrakian,Hojjat Ghasemi,Esmaeel Haghshenas,Abbas Afkhami RSC Adv. 2016 6 33851
-
Rujiang Ma,Chuan Zhang,Yong Liu,Chang Li,Yanling Xu,Baoxin Li,Yunliang Zhang,Yingli An,Linqi Shi RSC Adv. 2017 7 21328
-
Sharon M. Sagnella,Xiaojuan Gong,Minoo J. Moghaddam,Charlotte E. Conn,Kathleen Kimpton,Lynne J. Waddington,Irena Krodkiewska,Calum J. Drummond Nanoscale 2011 3 919
154361-50-9 (Capecitabine) 関連製品
- 158798-73-3(Capecitabine)
- 1262133-68-5(3’-O-(5’-Deoxy-a-D-ribofuranosyl) Capecitabine)
- 66335-38-4(5’-Deoxy-5-fluoro Cytidine)
- 150399-23-8(Pemetrexed disodium)
- 1132662-08-8(CAPECITABINE-D11)
- 1147-23-5(5-Iodocytidine)
- 3094-09-5(Doxifluridine)
- 65-46-3(Cytidine)
- 1262133-64-1(3’-O-(5’-Deoxy-b-D-ribofuranosyl) Capecitabine)
- 1262133-66-3(2’-O-(5’-Deoxy-b-D-ribofuranosyl) Capecitabine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
(CAS:154361-50-9)Capecitabine

清らかである:98.00%
はかる:25kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:154361-50-9)Capecitabine

清らかである:99%
はかる:500g
価格 ($):359.0









